Cas no 866151-56-6 (3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione)

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione is a sulfur-containing heterocyclic compound featuring a thiazinane core substituted with a 3,4-dichlorobenzyl group and a thiocarbonyl functional group. This structure imparts potential reactivity and utility in agrochemical or pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the dichlorophenyl moiety may enhance lipophilicity and binding affinity, while the thione group offers sites for further chemical modifications. Its well-defined molecular architecture allows for precise functionalization, making it a valuable scaffold in medicinal chemistry and crop protection research. The compound's stability and synthetic accessibility further contribute to its practicality in industrial and laboratory settings.
3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione structure
866151-56-6 structure
Product Name:3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione
CAS No:866151-56-6
MF:C11H11Cl2NS2
MW:292.24773812294
CID:6783073
PubChem ID:3452500
Update Time:2025-06-13

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dichlorobenzyl)-1,3-thiazinane-2-thione
    • 866151-56-6
    • 3-[(3,4-dichlorophenyl)methyl]-1,3-thiazinane-2-thione
    • MS-0571
    • AKOS005109135
    • 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione
    • Inchi: 1S/C11H11Cl2NS2/c12-9-3-2-8(6-10(9)13)7-14-4-1-5-16-11(14)15/h2-3,6H,1,4-5,7H2
    • InChI Key: OVMXCLZAIBWLPT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CN1C(=S)SCCC1)Cl

Computed Properties

  • Exact Mass: 290.9709971g/mol
  • Monoisotopic Mass: 290.9709971g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 60.6Ų

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione Pricemore >>

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Additional information on 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione

Professional Introduction to Compound with CAS No. 866151-56-6 and Product Name: 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione

The compound with the CAS number 866151-56-6 and the product name 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the thiazinane class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a 3,4-dichlorophenyl moiety and a thiazinane core, contribute to its unique chemical properties and biological interactions.

Recent studies have highlighted the importance of thiazinane derivatives in the development of novel therapeutic agents. The thiazinane scaffold is known for its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The introduction of electron-withdrawing groups such as chlorine atoms in the phenyl ring enhances the compound's reactivity and binding affinity. This makes 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione a promising candidate for further investigation in drug discovery.

In particular, the 3,4-dichlorophenyl substituent plays a crucial role in modulating the pharmacological properties of the compound. Chlorine atoms are known to increase lipophilicity and improve metabolic stability, which are critical factors for drug efficacy. Additionally, the thione group in the thiazinane ring provides a site for hydrogen bonding interactions, further enhancing binding specificity to biological targets. These structural features make this compound an attractive scaffold for designing molecules with enhanced pharmacological activity.

Current research in medicinal chemistry has demonstrated that thiazinane derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural versatility of thiazinane compounds allows for modifications that can fine-tune their biological effects. For instance, studies have shown that substituents at specific positions on the thiazinane ring can significantly alter enzyme inhibition profiles. This flexibility makes 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione a valuable tool for exploring new therapeutic strategies.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3,4-dichlorophenyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for subsequent biological testing.

Once synthesized, 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione undergoes rigorous testing to evaluate its pharmacological properties. In vitro assays are conducted to assess its activity against various enzymes and receptors relevant to human health. These assays provide initial insights into the compound's potential therapeutic applications. Additionally, preclinical studies may be performed to evaluate its safety profile and pharmacokinetic behavior in animal models.

The integration of computational chemistry techniques has further enhanced the understanding of this compound's behavior. Molecular modeling studies allow researchers to predict how 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione interacts with biological targets at the atomic level. These predictions guide experimental design and help optimize lead compounds for clinical development. The use of high-performance computing resources enables detailed analysis of molecular interactions, providing valuable insights into drug-receptor binding mechanisms.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique chemical properties. For instance, derivatives of thiazinane can exhibit herbicidal or fungicidal activity when incorporated into crop protection agents. Similarly, these compounds may find applications in advanced materials where their ability to form stable complexes with other molecules is advantageous.

As our understanding of biological systems continues to evolve, so does our approach to drug discovery. The development of innovative compounds like 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione underscores the importance of interdisciplinary collaboration between chemists and biologists. By combining synthetic expertise with computational modeling and biological testing,we can accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion,the compound with CAS no. 866151-56-6,named 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione, represents a significant advancement in chemical research with potential applications across multiple fields。Its unique structural features make it a promising candidate for further investigation,and ongoing studies continue to uncover new possibilities for its use。As research progresses,this compound is likely to play an important role in developing novel therapeutic agents that address unmet medical needs。

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